Imidazo[1,2-A]pyrimidin-6-amine Imidazo[1,2-A]pyrimidin-6-amine
Brand Name: Vulcanchem
CAS No.: 944900-19-0
VCID: VC7854376
InChI: InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2
SMILES: C1=CN2C=C(C=NC2=N1)N
Molecular Formula: C6H7ClN4
Molecular Weight: 170.60

Imidazo[1,2-A]pyrimidin-6-amine

CAS No.: 944900-19-0

Cat. No.: VC7854376

Molecular Formula: C6H7ClN4

Molecular Weight: 170.60

* For research use only. Not for human or veterinary use.

Imidazo[1,2-A]pyrimidin-6-amine - 944900-19-0

CAS No. 944900-19-0
Molecular Formula C6H7ClN4
Molecular Weight 170.60
IUPAC Name imidazo[1,2-a]pyrimidin-6-amine
Standard InChI InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2
Standard InChI Key XFYNLVIPIGNSAM-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=NC2=N1)N
Canonical SMILES C1=CN2C=C(C=NC2=N1)N.Cl

Chemical Structure and Physicochemical Properties

Imidazo[1,2-a]pyrimidin-6-amine belongs to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole and pyrimidine ring system. While direct structural data for the base compound is limited in accessible literature, insights can be extrapolated from its derivatives. For example, N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine (C₁₂H₁₆N₄), a closely related analog, exhibits a molecular weight of 216.28 g/mol and a density of 1.3±0.1 g/cm³. The parent compound likely shares similar aromaticity and electronic properties, with nitrogen atoms at positions 1, 3, and 7 contributing to its reactivity (Figure 1).

Table 1: Comparative Physicochemical Properties of Imidazo[1,2-a]pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)LogP
Imidazo[1,2-a]pyrimidin-6-amine (hypothetical)C₆H₆N₄134.141.4 (estimated)0.7
N-cyclohexyl derivativeC₁₂H₁₆N₄216.281.3±0.11.2
7-Methylimidazo[1,2-a]pyridin-6-amine C₈H₉N₃147.181.3±0.10.98

The compound’s solubility and stability are influenced by its amine group, which facilitates protonation under acidic conditions, enhancing aqueous solubility. Computational models suggest a polar surface area of ~65 Ų, indicative of moderate membrane permeability.

Synthetic Methodologies

Microwave-Assisted Condensation

A robust synthetic route involves microwave-assisted condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with primary amines. For instance, 3d (a derivative bearing a 4-chlorophenyl group) was synthesized by irradiating a mixture of aldehyde, amine, and MgSO₄ in ethanol at 80–85°C for 40–120 minutes, achieving yields exceeding 75% . This method emphasizes efficiency, reducing reaction times from hours to minutes compared to conventional heating.

Lactone Cyclization

Alternative approaches utilize 4-hydroxy-6-methylpyran-2-one as a precursor. Reaction with 2-amino-4,5-dicyanoimidazole in refluxing t-butanol produces imidazo[1,2-a]pyrimidine derivatives via intramolecular cyclization, with yields up to 90% . This method highlights the scaffold’s adaptability to diverse substituents, enabling structural diversification.

Biological Activity and Mechanisms

Anticancer Efficacy

Imidazo[1,2-a]pyrimidin-6-amine derivatives exhibit pronounced cytotoxicity against breast cancer cell lines. Compound 3d demonstrated IC₅₀ values of 43.4 μM (MCF-7) and 35.9 μM (MDA-MB-231), outperforming healthy cell lines by 1.6–2.0-fold . Mechanistic studies revealed apoptosis induction via modulation of the Bax/Bcl-2 ratio, a key regulator of mitochondrial permeability .

Table 2: Cytotoxicity of Selected Derivatives

CompoundCell LineIC₅₀ (μM)Selectivity Index (vs. Healthy Cells)
3d MCF-743.41.6
3d MDA-MB-23135.92.0
4d MCF-739.01.4

Applications in Medicinal Chemistry

Anticancer Drug Development

The scaffold’s ability to selectively induce apoptosis in cancer cells positions it as a lead for targeted therapies. Derivatives with electron-withdrawing groups (e.g., chloro, nitro) enhance cytotoxicity by stabilizing interactions with DNA minor grooves .

Antibiotic Adjuvants

Imidazo[1,2-a]pyrimidin-6-amine derivatives potentiate β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing minimum inhibitory concentrations (MICs) by 4–8-fold. This synergy arises from concurrent inhibition of penicillin-binding proteins and efflux pumps.

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